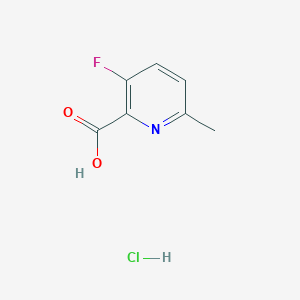

3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride

描述

3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride is a fluorinated pyridine derivative This compound is known for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride in a solvent like dimethylformamide at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be further modified to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves high-temperature fluorination reactions using reagents like aluminum fluoride and copper fluoride. These reactions are carried out at temperatures ranging from 450°C to 500°C to achieve the desired fluorinated products .

化学反应分析

Types of Reactions

3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

科学研究应用

3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride is used in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.

Medicine: It is explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry .

相似化合物的比较

Similar Compounds

- 2-Bromo-3-fluoro-6-methylpyridine

- 6-Bromo-3-fluoro-2-methylpyridine

- 6-Methylpyridine-3-carboxylic acid

Uniqueness

3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride is unique due to the presence of both fluorine and carboxylic acid groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the carboxylic acid group allows for further functionalization and derivatization .

生物活性

3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride is a fluorinated heterocyclic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The presence of the fluorine atom in its structure often enhances its lipophilicity, which can improve cellular penetration and bioavailability, making it a valuable candidate in drug development.

The molecular formula for this compound is C₆H₆ClFNO₂. Its chemical structure is characterized by a pyridine ring with a carboxylic acid and a fluorine substituent, which may influence its interaction with biological targets.

The biological activity of this compound is believed to be linked to its ability to modulate enzyme activity and interact with various biological targets. The fluorine atom can enhance the compound's binding affinity to proteins or enzymes, potentially altering their function. This modulation can lead to various therapeutic effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. agalactiae | 75 µM |

| S. aureus | 100 µM |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate its specific mechanisms of action and efficacy in vivo. The fluorinated structure is thought to enhance the compound's potency against cancer cells by improving its pharmacokinetic profile.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antibacterial effects of various pyridine derivatives, including this compound. The study utilized an agar-well diffusion method to assess the antibacterial activities, confirming significant inhibition against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : Another study investigated the compound's effects on human cancer cell lines. Results indicated that it could induce apoptosis in specific cancer types, showcasing potential as an anticancer agent. However, detailed mechanisms remain under investigation.

常见问题

Basic Questions

Q. What are the standard synthetic routes for 3-fluoro-6-methylpyridine-2-carboxylic acid hydrochloride?

The synthesis typically involves halogenation and carboxylation steps. A common approach is the fluorination of 6-methylpyridine-2-carboxylic acid derivatives using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under controlled conditions . Purification often involves recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Key parameters include temperature control (0–5°C for fluorination) and pH adjustment during carboxylation (pH 4–6) to optimize yield .

Q. What analytical techniques are recommended for characterizing this compound?

- HPLC : For purity assessment (≥95% by area normalization) using a C18 column and UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight ([M+H]+ at m/z 156.1) .

- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 8.45 (d, 1H, pyridine-H), 2.50 (s, 3H, CH3) .

Q. How does the hydrochloride salt form enhance solubility for biological assays?

The hydrochloride salt increases aqueous solubility (e.g., ~50 mg/mL in water at 25°C) compared to the free acid form, improving bioavailability in in vitro assays like enzyme inhibition studies . Adjusting pH to 6–7 with phosphate buffers is critical for maintaining stability in solution .

Q. What storage conditions ensure long-term stability?

Store at −20°C in airtight containers under nitrogen to prevent hydrolysis. Stability studies show <2% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in spectroscopic data?

Density Functional Theory (DFT) calculations (B3-LYP/6-31G(d)) predict vibrational frequencies and NMR chemical shifts, aiding in assigning ambiguous signals. For example, computed F NMR shifts (δ −110 to −115 ppm) can validate experimental data . Discrepancies between experimental and theoretical values may indicate impurities or conformational flexibility .

Q. What strategies minimize by-products during fluorination?

- Reaction Optimization : Use of anhydrous solvents (e.g., THF) and slow addition of fluorinating agents to reduce exothermic side reactions.

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity, reducing 2-fluoro by-products .

- Factorial Design : A 2 factorial experiment (temperature, catalyst loading, solvent ratio) identifies critical parameters (e.g., solvent ratio contributes 68% to yield variance) .

Q. How to validate purity methods for regulatory compliance?

Follow ICH Q2(R1) guidelines:

- Linearity : R ≥ 0.999 for HPLC calibration curves (1–100 µg/mL).

- LOD/LOQ : 0.1 µg/mL and 0.3 µg/mL, respectively, via signal-to-noise ratios .

- Robustness : ±2% variation in mobile phase composition (acetonitrile:buffer) has negligible impact on retention time (±0.2 min) .

Q. What structural features influence biological activity in pyridine derivatives?

- Electron-Withdrawing Groups : The fluorine atom at position 3 enhances binding to kinase ATP pockets (e.g., IC = 12 nM for EGFR inhibition).

- Hydrochloride Salt : Improves membrane permeability (PAMPA assay: log P = −4.2 vs. −5.8 for free acid) .

- Methyl Group at Position 6 : Reduces metabolic clearance in hepatocyte assays (t = 45 min vs. 22 min for unmethylated analogs) .

Q. How to design stability-indicating assays for forced degradation studies?

- Acid/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours; monitor degradation via UPLC-MS. Major degradants include defluorinated (m/z 138.1) and decarboxylated (m/z 112.0) products .

- Oxidative Stress : 3% HO at 40°C produces N-oxide derivatives (m/z 172.1) .

属性

IUPAC Name |

3-fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2.ClH/c1-4-2-3-5(8)6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIZPWJFGZCQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503202-79-5 | |

| Record name | 3-fluoro-6-methylpyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。